molecular formula C13H17N2+ B12607430 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium CAS No. 648437-96-1

2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium

Cat. No.: B12607430
CAS No.: 648437-96-1
M. Wt: 201.29 g/mol
InChI Key: MIZSRJMAMPHCDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium typically involves the reaction of indole derivatives with trimethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

648437-96-1

Molecular Formula

C13H17N2+

Molecular Weight

201.29 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethenyl-trimethylazanium

InChI

InChI=1S/C13H17N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-10,14H,1-3H3/q+1

InChI Key

MIZSRJMAMPHCDB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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